4-(1,1-Difluoroethyl)-1-prolylpiperidine
Description
4-(1,1-Difluoroethyl)-1-prolylpiperidine is a fluorinated piperidine derivative characterized by a proline moiety attached to the piperidine ring at the 1-position and a 1,1-difluoroethyl substituent at the 4-position. The compound’s structural uniqueness arises from the combination of a rigid proline scaffold and fluorine atoms, which enhance metabolic stability and lipophilicity, making it a candidate for central nervous system (CNS) or enzyme-targeting therapeutics.
Properties
IUPAC Name |
[4-(1,1-difluoroethyl)piperidin-1-yl]-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O/c1-12(13,14)9-4-7-16(8-5-9)11(17)10-3-2-6-15-10/h9-10,15H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEZEWVSZQQFHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C2CCCN2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 4-(1,1-Difluoroethyl)-1-prolylpiperidine with key analogs, focusing on structural features, molecular properties, and pharmacological relevance.
Table 1: Structural and Pharmacological Comparison of Fluorinated Piperidine Derivatives
Key Observations:
Fluorine Substitution :
- The 2,4-difluorophenyl group in and 6-fluorobenzisoxazole in enhance lipophilicity and binding to hydrophobic pockets in target proteins. In contrast, the 1,1-difluoroethyl group in the main compound balances lipophilicity and metabolic resistance.
- Fluorine atoms reduce oxidative metabolism, as seen in Risperidone analogs .
Sulfonyl vs. Benzoyl: Sulfonyl groups (e.g., ) increase aqueous solubility, whereas benzoyl derivatives (e.g., ) may enhance aromatic stacking interactions.
Pharmacological Potential: Compounds with fluorinated benzisoxazole moieties () demonstrate antipsychotic activity, suggesting that the main compound’s difluoroethyl-prolyl combination could be optimized for similar CNS applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
